7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 313470-68-7
Cat. No.: VC21452382
Molecular Formula: C18H21BrN4O2S
Molecular Weight: 437.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-68-7 |
|---|---|
| Molecular Formula | C18H21BrN4O2S |
| Molecular Weight | 437.4g/mol |
| IUPAC Name | 7-[(3-bromophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C18H21BrN4O2S/c1-11(2)7-8-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-5-4-6-13(19)9-12/h4-6,9,11H,7-8,10H2,1-3H3,(H,21,24,25) |
| Standard InChI Key | VTMFJPSSWIOTJV-UHFFFAOYSA-N |
| SMILES | CC(C)CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
| Canonical SMILES | CC(C)CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Introduction
The compound 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a member of the purine derivatives class, which are nitrogen-containing compounds crucial in biochemistry, particularly in the formation of nucleotides, the building blocks of DNA and RNA. This specific compound features a bromobenzyl group and an isopentylsulfanyl group, which may influence its biological activity and solubility.
Synthesis Methods
The synthesis of purine derivatives typically involves several steps, including the formation of the purine core and subsequent functionalization. A potential synthetic route for this compound might include:
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Step 1: Formation of the purine core.
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Step 2: Introduction of the bromobenzyl group.
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Step 3: Introduction of the isopentylsulfanyl group.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Chemical Reactions
This compound can participate in various chemical reactions typical for purines, such as nucleophilic substitution and electrophilic addition. Understanding these reactions is essential for predicting how this compound might behave in biological systems.
Mechanism of Action
The mechanism of action for compounds like 7-(3-bromobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione often involves interaction with specific biological targets such as enzymes or receptors. Experimental studies would be necessary to elucidate the precise mechanism.
Scientific Uses
Compounds in this class may have various applications in scientific research, including:
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Pharmaceutical Development: Potential use in drug discovery due to their ability to interact with biological targets.
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Biological Studies: Useful in studying enzyme or receptor interactions.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C17H21BrN4O2S |
| CAS No. | 656830-26-1 |
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